molecular formula C10H11NO2 B12107890 2-Phenylmorpholin-3-one

2-Phenylmorpholin-3-one

Cat. No.: B12107890
M. Wt: 177.20 g/mol
InChI Key: VPUNPUOLAPOHAE-UHFFFAOYSA-N
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Description

2-Phenylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It is characterized by a morpholine ring substituted with a phenyl group at the second position and a carbonyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmorpholin-3-one typically involves the reaction of phenyl isocyanate with morpholine under controlled conditions. The reaction proceeds through the formation of an intermediate urethane, which cyclizes to form the desired morpholinone structure .

Industrial Production Methods: Industrial production methods for this compound often involve eco-friendly and cost-effective processes. One such method includes the use of phenyl isocyanate and morpholine in the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylmorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylmorpholin-3-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anticoagulant and in cancer research.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenylmorpholin-3-one involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby affecting various biochemical pathways. For instance, in medicinal applications, it may inhibit kinases involved in cell cycle regulation, leading to its potential use in cancer therapy .

Comparison with Similar Compounds

  • 4-Phenylmorpholin-3-one
  • 4-(4-Aminophenyl)morpholin-3-one
  • 4-(3-Oxo-4-morpholinyl)phenyl derivatives

Comparison: 2-Phenylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the phenyl group at the second position rather than the fourth position significantly influences its chemical behavior and interaction with biological targets .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-phenylmorpholin-3-one

InChI

InChI=1S/C10H11NO2/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)

InChI Key

VPUNPUOLAPOHAE-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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